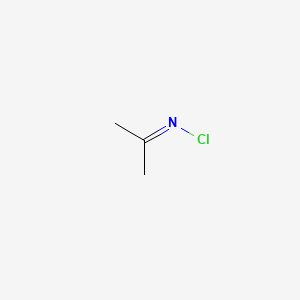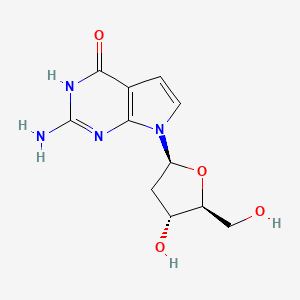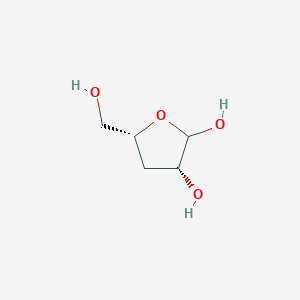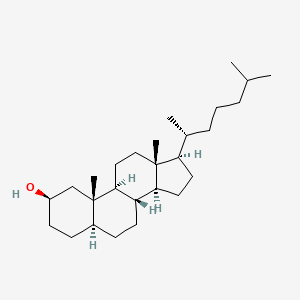
5-alpha-Cholestan-2-beta-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-alpha-Cholestan-2-beta-OL is a steroidal compound with the molecular formula C27H48O. It is a derivative of cholesterol and is known for its unique structural properties. This compound is often used in scientific research due to its interesting chemical and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-alpha-Cholestan-2-beta-OL typically involves the reduction of cholesterol derivatives. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent under mild conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol .
Industrial Production Methods: Industrial production of this compound can involve the extraction from animal fats, such as bovine brain or liver. The compound can also be synthesized through chemical processes involving ketone-alcohol interconversion, ketone-alcohol sulfonation, and sulfate hydrolysis .
Chemical Reactions Analysis
Types of Reactions: 5-alpha-Cholestan-2-beta-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or aldehydes.
Reduction: It can be reduced to form different alcohol derivatives.
Substitution: Halogenation and other substitution reactions can occur at specific positions on the steroid backbone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed:
Oxidation: Formation of 5-alpha-cholestan-3-one.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halogenated steroids.
Scientific Research Applications
5-alpha-Cholestan-2-beta-OL has a wide range of applications in scientific research:
Chemistry: Used as a standard in lipid analysis using high-performance liquid chromatography (HPLC).
Biology: Studied for its role in cellular processes and interactions with proteins.
Medicine: Investigated for its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the production of steroidal drugs and other chemical products .
Mechanism of Action
The mechanism of action of 5-alpha-Cholestan-2-beta-OL involves its interaction with specific molecular targets, such as enzymes and receptors. It can bind to proteins like human serum albumin (HSA) through non-covalent interactions, influencing various biological pathways. The binding affinity and thermodynamic parameters indicate that the interaction is thermodynamically favorable .
Comparison with Similar Compounds
5-alpha-Cholestan-3-beta-OL: Another derivative of cholesterol with similar structural properties.
5-alpha-Cholestan-4-beta-OL: Differing in the position of the hydroxyl group.
5-alpha-Cholestan-6-beta-OL: Another variant with a hydroxyl group at a different position
Uniqueness: 5-alpha-Cholestan-2-beta-OL is unique due to its specific hydroxyl group positioning, which influences its chemical reactivity and biological interactions. This makes it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C27H48O |
|---|---|
Molecular Weight |
388.7 g/mol |
IUPAC Name |
(2R,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-2-ol |
InChI |
InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-13-14-24-22-12-10-20-9-11-21(28)17-27(20,5)25(22)15-16-26(23,24)4/h18-25,28H,6-17H2,1-5H3/t19-,20-,21-,22+,23-,24+,25+,26-,27+/m1/s1 |
InChI Key |
IANFNNPXOUVDGW-VBWRGJNHSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H](CC4)O)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CC(CC4)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![25-Ethoxy-27-diethoxyphosphoryloxycalix[4]arene](/img/structure/B13819714.png)
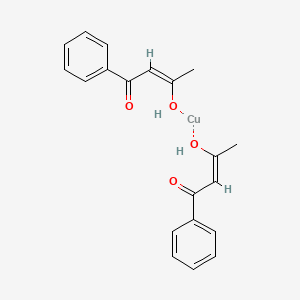
![(2Z,2'Z)-4,4'-[benzene-1,4-diylbis(methanediylimino)]bis(4-oxobut-2-enoic acid)](/img/structure/B13819718.png)
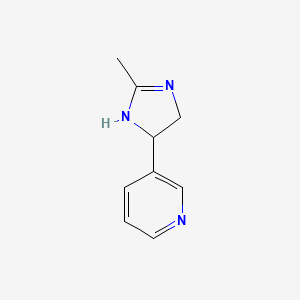
![8-Bromo-4-(morpholin-4-yl)-5,6-dihydropyrimido[4,5-b][1,4]benzoxazepine](/img/structure/B13819722.png)
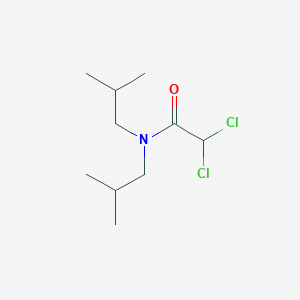
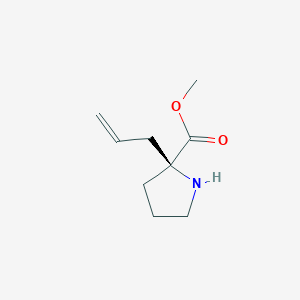
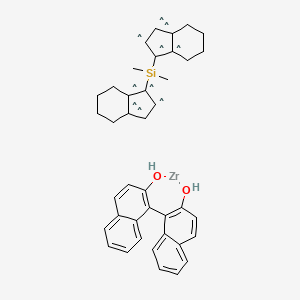
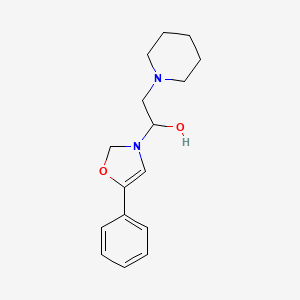
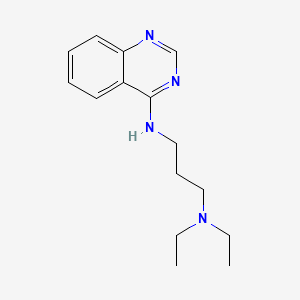
![4-Chloro-7-[5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13819764.png)
